

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride physical properties

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Compound of Interest

Compound Name: (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

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An In-depth Technical Guide to the Physical Properties of **(Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride**

Introduction and Compound Profile

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a saturated six-membered thiopyran ring, which imparts specific conformational and electronic properties, linked to a primary aminomethyl group. As a hydrochloride salt, its physicochemical properties, particularly solubility, are enhanced, making it a suitable candidate for various research and development applications. Understanding its physical properties is a critical first step in its handling, characterization, and application in further scientific studies.

This guide provides a comprehensive overview of the known physical properties of **(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride**, outlines standard experimental protocols for their verification, and offers expert insights into the rationale behind these characterization techniques.

Identifier	Details
Chemical Name	(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride
Synonyms	4-(Aminomethyl)tetrahydro-2H-thiopyran hydrochloride, thian-4-ylmethanamine hydrochloride[1][2]
CAS Number	950603-21-1[1][2]
Molecular Formula	C ₆ H ₁₄ ClNS
Molecular Weight	167.70 g/mol
Chemical Structure	A tetrahydrothiopyran ring with an aminomethyl substituent at the 4-position, presented as a hydrochloride salt.

Core Physical Properties

The fundamental physical characteristics of a compound dictate its storage, handling, and formulation requirements. For **(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride**, the key properties are summarized below.

Property	Observation / Value	Significance & Expert Insights
Appearance	White to off-white solid[1][2]	The color and state are primary indicators of material identity and purity. Any significant deviation (e.g., discoloration to yellow or brown) may suggest degradation or the presence of impurities, necessitating re-purification or re-analysis.
Melting Point	255-257 °C[1][2]	A sharp melting point range is a strong indicator of high purity for a crystalline solid. The relatively high value is typical for an amine salt, reflecting strong ionic interactions in the crystal lattice. A broad melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Storage Conditions	Store at 2-8 °C, protect from light[1][2]	Refrigerated storage is recommended to minimize the rate of potential degradation pathways. Protection from light is crucial as UV radiation can provide the activation energy for photolytic decomposition, particularly in compounds with heteroatoms and amine functionalities.

Solubility Characteristics

While specific quantitative solubility data is not widely published, the chemical structure provides a strong basis for qualitative assessment. As a hydrochloride salt of a primary amine, the compound is expected to be polar and exhibit good solubility in polar protic solvents, most notably water. The protonated amine group can readily form hydrogen bonds with water molecules, facilitating dissolution. Conversely, its solubility is expected to be limited in non-polar organic solvents like hexanes or toluene.

A systematic solubility assessment is a foundational experiment in drug development, influencing everything from reaction work-ups to formulation strategies.

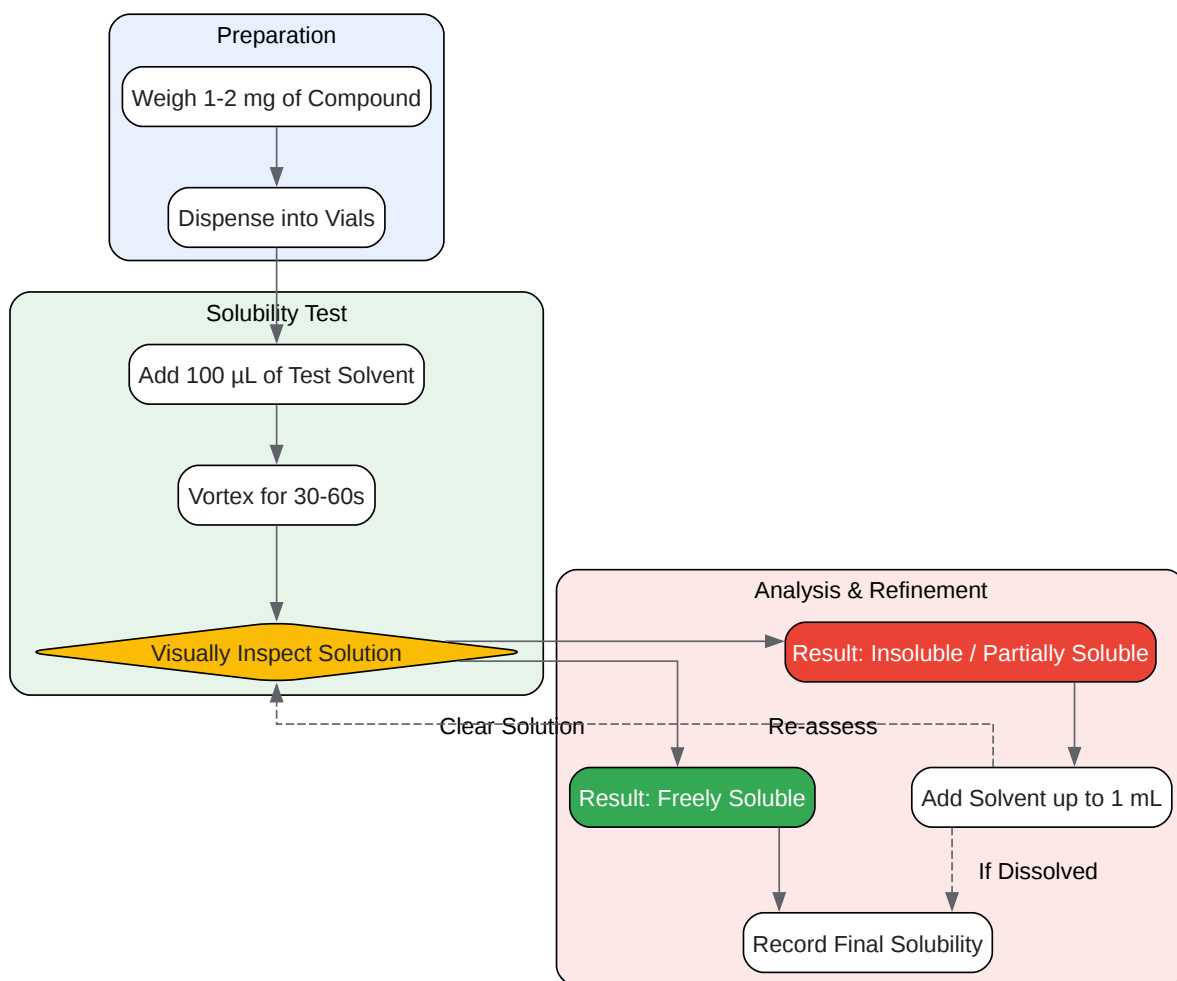
Experimental Protocol: Qualitative Solubility Assessment

This protocol describes a standard, reliable method for determining the qualitative solubility of a compound in various laboratory solvents. The causality for this experimental design is to establish a practical solubility profile by challenging the compound with a range of solvents representing a spectrum of polarities.

Methodology:

- Preparation: Dispense 1-2 mg of **(Tetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride** into separate, clearly labeled small glass vials.
- Solvent Addition: To each vial, add 100 μ L of a test solvent (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate). This initial ratio (~10-20 mg/mL) represents a common concentration for screening assays.
- Mixing: Vortex each vial vigorously for 30-60 seconds to ensure thorough mixing and facilitate dissolution.
- Observation (Initial): Visually inspect each vial against a dark background. Classify as:
 - Freely Soluble: The solution is clear and transparent with no visible solid particles.
 - Partially Soluble: The solution is hazy or contains undissolved solid particles.

- Insoluble: The majority of the solid remains undissolved.
- Incremental Solvent Addition (for non-soluble samples): For vials where the compound is not freely soluble, add the solvent in 100 μ L increments, vortexing after each addition, up to a total volume of 1 mL. Note the volume at which complete dissolution occurs, if at all. This provides a semi-quantitative estimate of solubility.
- Heating (Optional): If a compound is partially soluble or insoluble at room temperature, the vial can be gently warmed (e.g., to 40-50 $^{\circ}$ C) to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling. This step is critical for understanding potential crystallization behavior.
- Documentation: Record all observations in a structured table.



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Caption: Workflow for Qualitative Solubility Assessment.

Experimental Protocol for Physical Property

Determination

Melting Point Determination

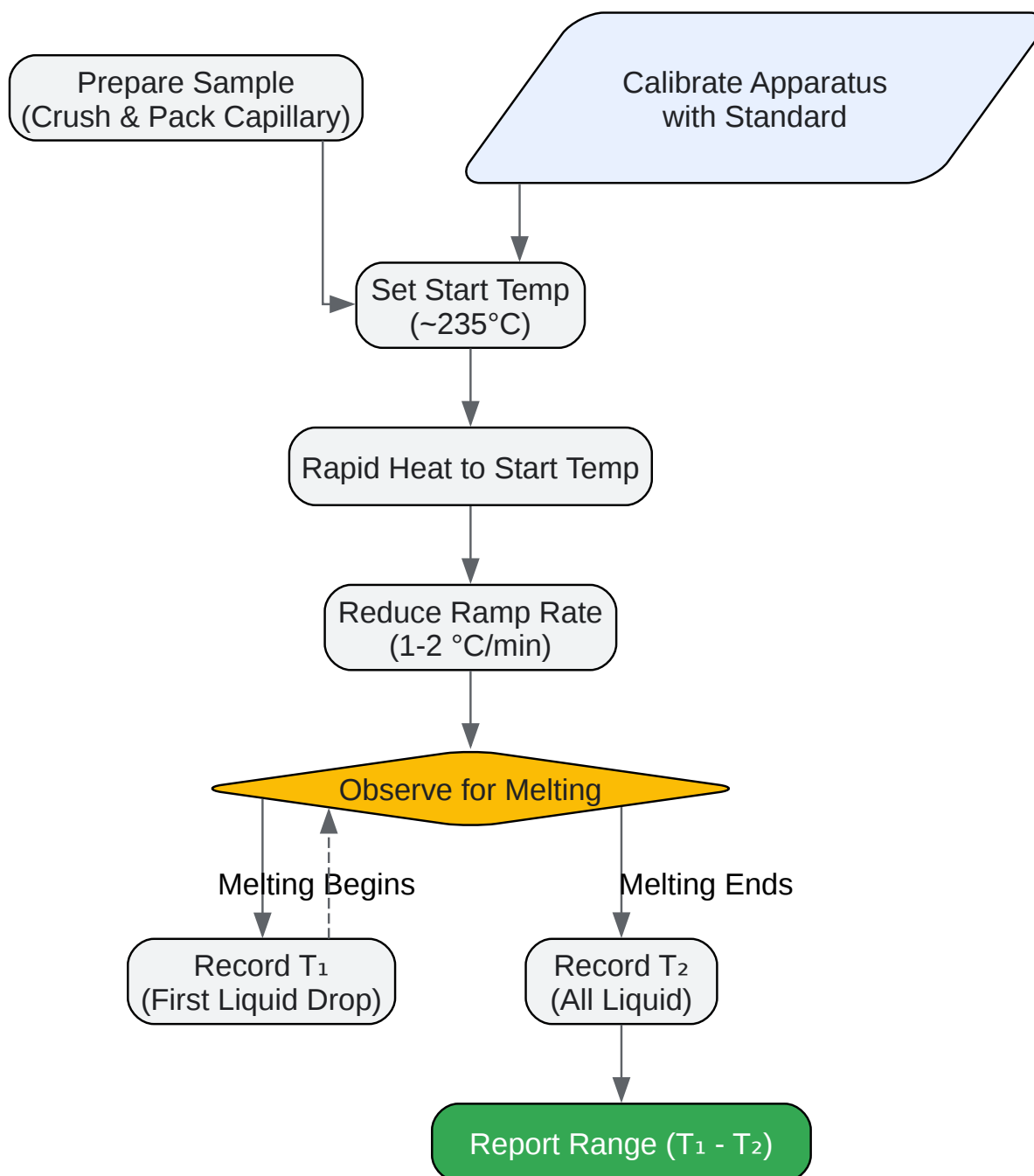
The melting point is determined to confirm the identity and purity of the compound. The protocol below uses a standard digital melting point apparatus, a self-validating system when properly calibrated.

Causality Statement: A slow heating ramp rate (~1-2 °C/minute) near the expected melting point is critical. A fast ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and elevated melting range. Using a certified standard (e.g., caffeine, vanillin) validates the instrument's performance.

Methodology:

- Instrument Calibration: Verify the calibration of the digital melting point apparatus using a certified reference standard with a known melting point close to the expected value of the sample.
- Sample Preparation: Finely crush a small amount of the white to off-white solid (**Tetrahydro-2H-thiopyran-4-YL**)methanamine hydrochloride into a powder using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube gently on a hard surface to ensure the sample is densely packed at the bottom.
- Initial Heating (Rapid): Place the loaded capillary into the apparatus. Set the starting temperature to ~20 °C below the expected melting point (e.g., 235 °C). Heat rapidly to this temperature.
- Fine Heating (Slow Ramp): Once the starting temperature is reached, reduce the heating rate to 1-2 °C per minute.
- Observation and Recording: Observe the sample closely through the magnifying lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.

- Record the temperature (T_2) at which the last solid particle melts completely.
- Reporting: Report the melting point as the range $T_1 - T_2$. For this compound, the expected range is 255-257 °C[1][2].



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Caption: Standard Operating Procedure for Melting Point Determination.

Conclusion

The physical properties of **(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride**—a white, high-melting solid with expected good aqueous solubility—are foundational to its application in scientific research. The defined melting point of 255-257 °C serves as a critical quality control parameter. The protocols outlined in this guide represent robust, standard methodologies for the verification of these properties, ensuring data integrity and reproducibility. For any drug development professional, adherence to these systematic characterization principles is not merely procedural; it is essential for building a reliable and comprehensive data package for any compound of interest.

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References

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